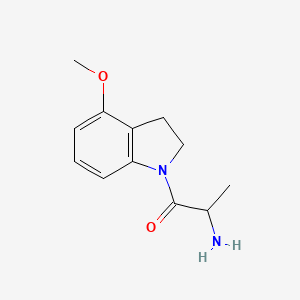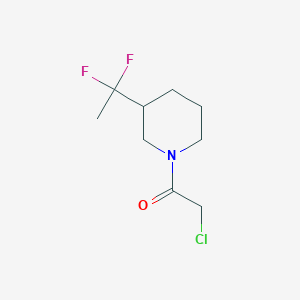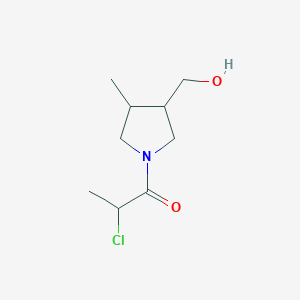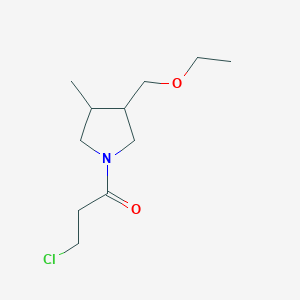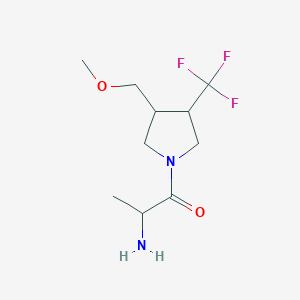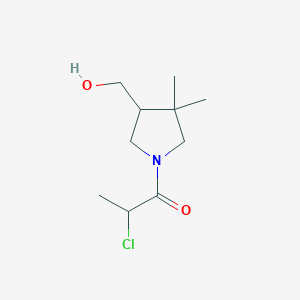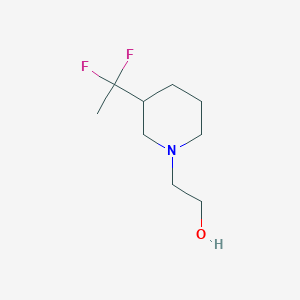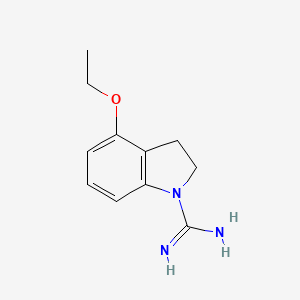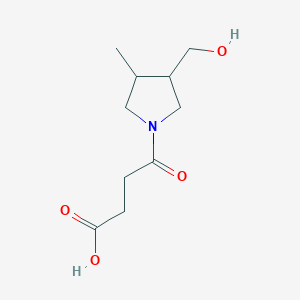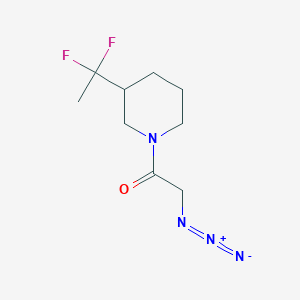
4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Peroxides and Radical Rearrangements
4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine may have potential applications in the study of organic peroxides and radical rearrangements. Research by Kropf and Ball (1976) on the radical-type rearrangement of peroxides derived from similar pyrimidine compounds, such as 4-chloro-6-methylpyrimidine, suggests potential for exploring the reactivity and transformation pathways of compounds with related structures. The study demonstrated how peroxides can undergo radical rearrangement to produce various derivatives, which could be relevant for the synthesis and application of this compound in organic chemistry and material science (Kropf & Ball, 1976).
Crystal and Molecular Structures
Another aspect of scientific research where this compound could be of interest is in the study of crystal and molecular structures. Odell et al. (2007) investigated the crystal structures of isomeric compounds related to 6-chloro-2-methylpyrimidine, which revealed significant insights into conformational differences and hydrogen-bonding interactions. Such studies can provide a deeper understanding of the structural and electronic properties of pyrimidine derivatives, potentially guiding the design and development of new materials or pharmaceutical compounds (Odell et al., 2007).
Non-Covalent Interactions in Pyrimidine Derivatives
Research on non-covalent interactions within pyrimidine derivatives, as explored by Zhang et al. (2018), can also offer valuable insights into the applications of this compound. The study on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas highlights the importance of hydrogen bonds, van der Waals interactions, and other non-covalent forces in determining the stability and reactivity of pyrimidine compounds. Understanding these interactions can inform the design of compounds with desired chemical and physical properties (Zhang et al., 2018).
Synthesis and Process Research
The synthesis and process optimization of pyrimidine derivatives, such as 4,6-dihydroxy-2-methylpyrimidine and 4,6-dichloro-2-methylpyrimidine, provide a foundation for developing efficient and economical production methods for related compounds like this compound. Research by Patil et al. (2008) and Lei-ming (2012) on the process chemistry and synthesis optimization of these derivatives could guide the development of scalable and sustainable synthesis routes for this compound, with potential applications in pharmaceuticals and agrochemicals (Patil et al., 2008); (Lei-ming, 2012).
Propriétés
IUPAC Name |
4-but-3-enyl-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-3-4-5-8-6-9(10)12-7(2)11-8/h3,6H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSPVWOERANPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


